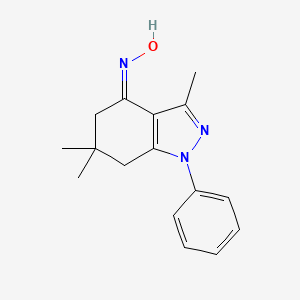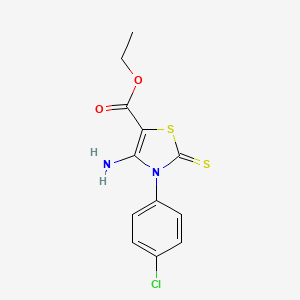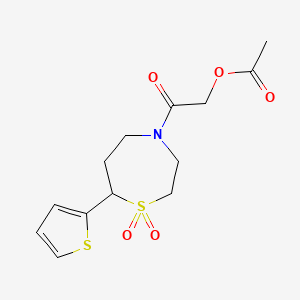![molecular formula C6H14Cl2N2O2 B2571353 2-[Azetidin-3-yl(methyl)amino]acetic acid;dihydrochloride CAS No. 2416234-14-3](/img/structure/B2571353.png)
2-[Azetidin-3-yl(methyl)amino]acetic acid;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[Azetidin-3-yl(methyl)amino]acetic acid;dihydrochloride” is a chemical compound with the CAS Number: 2416234-14-3 . It has a molecular weight of 217.09 . The IUPAC name for this compound is N-(azetidin-3-yl)-N-methylglycine dihydrochloride .
Synthesis Analysis
The synthesis of new heterocyclic amino acid derivatives containing azetidine rings has been described in a research paper . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C6H12N2O2.2ClH/c1-8(4-6(9)10)5-2-7-3-5;;/h5,7H,2-4H2,1H3,(H,9,10);2*1H . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
Research has revealed the synthesis and testing of azetidinone derivatives for their anti-inflammatory activity. For instance, azetidinones have been synthesized through the reaction of corresponding hydrazones with chloroacetyl chloride, followed by testing for anti-inflammatory activity. This research highlights the potential of azetidinone derivatives as anti-inflammatory agents, with some compounds showing promising activity compared to non-steroidal anti-inflammatory drugs (NSAIDs) (R. Kalsi, M. Shrimali, T. Bhalla, J. Barthwal, 1990).
Antimicrobial and Antibacterial Applications
Several studies have focused on the synthesis of azetidinone derivatives and their subsequent evaluation for antimicrobial and antibacterial activities. For example, novel azetidinone compounds derived from pyrazin dicarboxylic acid were synthesized and displayed excellent antibacterial and antifungal activities (A. Ayyash, H. Q. A. Habeeb, 2019). Additionally, the synthesis of 2-azetidinones has been carried out using environmentally friendly methods, such as microwave-assisted reactions, leading to compounds with significant antibacterial activity against various pathogens (K. Mistry, K. R. Desai, 2006).
Synthesis of Bioactive Compounds
The synthesis of substituted azetidinones has demonstrated significant activity against Gram-negative bacteria, highlighting the potential of these compounds in developing new classes of antibiotics (S. Woulfe, M. Miller, 1985). Moreover, azetidin-3-ones derived from amino acids have shown potential in the preparation of amino-alcohol and amino-acid derivatives, expanding the utility of azetidinone compounds in medicinal chemistry (J. Podlech, D. Seebach, 1995).
Mecanismo De Acción
The compound also contains an amino acid moiety, which suggests it might interact with biological systems in ways similar to other amino acids or peptides. Amino acids are the building blocks of proteins and play key roles in many biochemical pathways .
The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on its specific chemical structure. Factors that could influence these properties include its size, charge, polarity, and the presence of functional groups that can form hydrogen bonds .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules or ions in the environment. These factors could affect the compound’s stability, its ability to reach its target, and its interactions with its target .
Propiedades
IUPAC Name |
2-[azetidin-3-yl(methyl)amino]acetic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c1-8(4-6(9)10)5-2-7-3-5;;/h5,7H,2-4H2,1H3,(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMQSALZZAEBKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1CNC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Azetidin-3-yl(methyl)amino]acetic acid;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B2571270.png)

![2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2571276.png)

![4-fluoro-3-methyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2571279.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl acetate](/img/structure/B2571280.png)
![N-([2,2'-bifuran]-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2571284.png)
![Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2571285.png)


![N-(3-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2571290.png)


![8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571293.png)